molecular formula C14H14O B13682657 3-(1-Naphthyl)cyclobutanol

3-(1-Naphthyl)cyclobutanol

Cat. No.: B13682657
M. Wt: 198.26 g/mol
InChI Key: NRFWDNHQHQLRLA-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)cyclobutanol is an organic compound with the molecular formula C14H14O It consists of a cyclobutane ring substituted with a hydroxyl group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)cyclobutanol can be achieved through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with cyclobutanone. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthyl)cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(1-Naphthyl)cyclobutanone.

    Reduction: Formation of 3-(1-Naphthyl)cyclobutane.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Naphthyl)cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Naphthyl)cyclobutanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The naphthyl group provides aromaticity, which can affect the compound’s electronic properties and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler analog without the naphthyl group.

    1-Naphthylmethanol: Contains a naphthyl group but lacks the cyclobutane ring.

    Cyclobutanone: The ketone analog of cyclobutanol.

Uniqueness

3-(1-Naphthyl)cyclobutanol is unique due to the combination of the cyclobutane ring and the naphthyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that require both rigidity and aromaticity .

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

3-naphthalen-1-ylcyclobutan-1-ol

InChI

InChI=1S/C14H14O/c15-12-8-11(9-12)14-7-3-5-10-4-1-2-6-13(10)14/h1-7,11-12,15H,8-9H2

InChI Key

NRFWDNHQHQLRLA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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